O,O-Diisopropyl dithiophosphate

Übersicht

Beschreibung

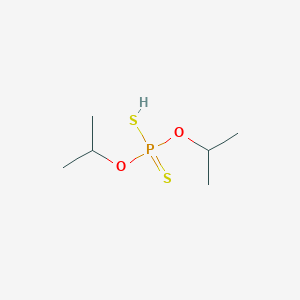

O,O-Diisopropyl dithiophosphate: is an organophosphorus compound with the molecular formula C6H15O2PS2 . It is a member of the dithiophosphate family, which are known for their applications in various industrial processes, including as flotation agents in mining and as additives in lubricants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: O,O-Diisopropyl dithiophosphate can be synthesized through the reaction of phosphorus pentasulfide with isopropanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

P2S5+4(CH3)2CHOH→2(CH3)2CHOP(S)S2+H2S

This reaction involves the substitution of the hydroxyl groups in isopropanol with the dithiophosphate group, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: O,O-Diisopropyl dithiophosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form bis(dithiophosphates).

Substitution: It reacts with nitriles of carboxylic acids to form imidoyldithiophosphates, which can rearrange to form phosphorylated thioamides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include iodine and metal ions such as copper(II) and iron(III).

Substitution: Reactions with nitriles typically occur in the absence of catalysts over a period of 10-15 days.

Major Products:

Oxidation: Bis(dithiophosphates)

Substitution: Phosphorylated thioamides

Wissenschaftliche Forschungsanwendungen

Insecticide Formulations

DIPDTP has been studied for its effectiveness as an insecticide. Research indicates that it exhibits systemic insecticidal activity comparable to other established compounds like Thimet. Its lower toxicity to warm-blooded animals makes it a safer alternative for agricultural use.

- Toxicity Comparison :

- Formulation Types :

Case Study: Efficacy Testing

A study conducted on the insecticidal efficacy of DIPDTP involved mixing it with diatomaceous earth and clay to create a dust formulation. The results indicated high levels of effectiveness against target insect species, supporting its use in agricultural pest management .

| Formulation Type | Active Ingredient | Insecticidal Rate (%) |

|---|---|---|

| Dust | 5% DIPDTP | High |

| Emulsion | 50% DIPDTP | Comparable to Thimet |

Lubricant Additives

DIPDTP is also used as an additive in lubricant formulations. Its properties help improve the performance of lubricants by enhancing their stability and reducing wear.

- Mechanism :

Case Study: Engine Wear Inhibition

Research published in the Journal of Physical Chemistry demonstrated that self-assembled monolayers (SAMs) of dithiophosphate compounds, including DIPDTP, significantly reduced wear in engine components. The study highlighted its potential to enhance the longevity and efficiency of lubricants used in automotive applications .

Synthesis Intermediate

DIPDTP serves as an intermediate in the synthesis of various organophosphate compounds, including Bensulide, an herbicide used for weed control.

Wirkmechanismus

The mechanism of action of O,O-Diisopropyl dithiophosphate involves its ability to decompose peroxides and trap radicals. This antioxidant action is crucial in its applications as a stabilizer in various substrates. The compound interacts with molecular targets through peroxide-decomposing and radical-trapping mechanisms, which help in preventing oxidation and degradation of materials .

Vergleich Mit ähnlichen Verbindungen

Dialkyl dithiophosphates: These compounds have similar structures but different alkyl groups.

Dithiophosphinates: These are closely related compounds used in similar applications but exhibit different selectivity and activity characteristics.

Uniqueness: O,O-Diisopropyl dithiophosphate is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. Its stability and effectiveness as a flotation collector and lubricant additive make it a valuable

Biologische Aktivität

O,O-Diisopropyl dithiophosphate (DIDP) is an organophosphorus compound that has garnered attention due to its biological activity, particularly in relation to its use as a pesticide and its potential toxicological effects. This article synthesizes various research findings on the biological activity of DIDP, highlighting its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two isopropyl groups attached to a dithiophosphate backbone. Its chemical structure can be represented as follows:

- Molecular Formula : CHOPS

- CAS Number : 298-06-6

The compound is primarily used as an intermediate in the synthesis of agricultural insecticides and has been noted for its neurotoxic properties, similar to other organophosphates.

1. Enzyme Inhibition

DIDP and related compounds inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition leads to the accumulation of acetylcholine at synaptic clefts, resulting in continuous stimulation of muscles and potential respiratory failure. Studies have shown that DIDP exhibits a dose-dependent inhibition of AChE activity, which is a hallmark of organophosphate toxicity .

2. Toxicological Effects

The toxicological profile of DIDP indicates several acute and chronic health risks:

- Acute Effects : Symptoms may include headaches, dizziness, nausea, and in severe cases, respiratory distress or death due to respiratory failure.

- Chronic Effects : Long-term exposure has been linked to neurodevelopmental issues and potential carcinogenic effects .

Case Study 1: Occupational Exposure

A study conducted among agricultural workers exposed to organophosphate pesticides, including DIDP, revealed elevated levels of dialkyl phosphate (DAP) metabolites in urine samples. The study highlighted a significant correlation between pesticide exposure and neurological symptoms among workers .

Case Study 2: Environmental Impact

Research indicated that DIDP can degrade in the environment through microbial action. Certain bacterial strains were found to metabolize DIDP, suggesting potential bioremediation pathways. However, this degradation process also raises concerns about the persistence of toxic metabolites in contaminated environments .

Biological Activity Summary Table

Eigenschaften

IUPAC Name |

di(propan-2-yloxy)-sulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O2PS2/c1-5(2)7-9(10,11)8-6(3)4/h5-6H,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXCCXFNQHQRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=S)(OC(C)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15874-48-3 (Sb salt), 27205-99-8 (hydrochloride salt), 2929-95-5 (zinc salt), 7481-27-8 (copper salt) | |

| Record name | O,O-Diisopropyl dithiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3026770 | |

| Record name | Isopropyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107-56-2 | |

| Record name | O,O-Bis(1-methylethyl) phosphorodithioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O-Diisopropyl dithiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl aerofloat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorodithioic acid, O,O-bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diisopropyl hydrogen dithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O,O-DIISOPROPYL DITHIOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y276QJZ4VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O,O-DIISOPROPYL DITHIOPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of O,O-Diisopropyl dithiophosphate and how is it characterized?

A1: this compound (often abbreviated as iPr2dtp) exists as a dimer in its crystal structure, with two diisopropyl dithiophosphate groups linked by an S—S bond. [] The two diisopropyl dithiophosphate groups are parallel to each other and trans-oriented with respect to the P=S bonds. [] The crystal structure belongs to the triclinic system with the space group P1. []

Q2: What is known about the coordination chemistry of this compound with metal ions?

A2: this compound acts as a bidentate ligand, coordinating to metal ions through its sulfur atoms. Research shows it can form complexes with various lanthanides like Gadolinium, Terbium, Dysprosium, Erbium, and Ytterbium. [] In these complexes, the lanthanide ion is typically hepta-coordinated in a pentagonal bipyramidal geometry, with four sulfur atoms from two iPr2dtp ligands and one oxygen atom from a co-ligand occupying the equatorial positions. [] It also forms complexes with Nickel(II), where it coordinates through the sulfur atoms and creates octahedral complexes with co-ligands like imidazole. [, ]

Q3: Has this compound been used to synthesize mixed-ligand complexes?

A4: Yes, researchers have successfully synthesized mixed-ligand complexes containing this compound and other ligands. For instance, complexes with dimethyl sulfoxide (DMSO) have been reported for Lanthanum and Europium. [] Depending on the specific lanthanide and stoichiometry, the resulting complexes exhibit different coordination numbers and geometries. [] Another example includes the synthesis of a mixed-ligand complex with Lanthanum(III), this compound, and N,N-dimethylacetamide. []

Q4: Are there any known adducts formed between this compound complexes and pyridine?

A5: Yes, studies have reported the synthesis and structural characterization of adducts formed between bis(O,O′-diisopropyl dithiophosphato) metal complexes and pyridine. [, ] Specifically, adducts with Nickel(II) and Cadmium(II) have been investigated, but further details on their properties and applications were not available in the abstracts provided.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.